molecular formula C19H28BNO4 B581043 tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate CAS No. 1235451-62-3

tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Cat. No.: B581043
CAS No.: 1235451-62-3
M. Wt: 345.246
InChI Key: JNLQPCDEHQJZLY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with boronic esters. One common method involves the use of tert-butyl 4-hydroxyindoline-1-carboxylate as a starting material, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic ester and facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Coupling Products: Formed from Suzuki-Miyaura reactions.

    Boronic Acids: Formed from oxidation of the boronic ester.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is unique due to its indoline core, which imparts specific electronic and steric properties that can influence its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLQPCDEHQJZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736132
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235451-62-3
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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